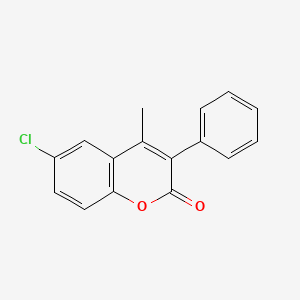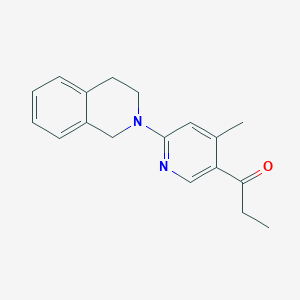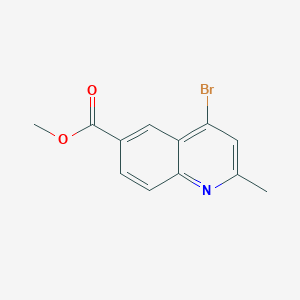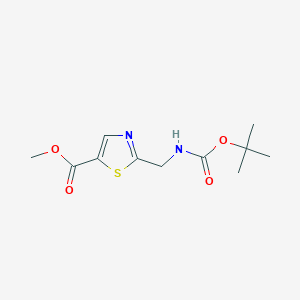
(4-Chloro-3-nitrobenzoyl)sulfamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-3-nitrobenzoyl)sulfamic acid is an organic compound that features both chloro and nitro substituents on a benzoyl sulfamic acid framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-nitrobenzoyl)sulfamic acid typically involves the reaction of 4-chloro-3-nitrobenzoic acid with sulfamic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the sulfamic acid derivative. Common dehydrating agents include thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-3-nitrobenzoyl)sulfamic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Acylation Reactions: The benzoyl group can undergo acylation reactions with nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Acylation: Reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzoyl Compounds: Substitution reactions yield various substituted benzoyl compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-3-nitrobenzoyl)sulfamic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Chloro-3-nitrobenzoyl)sulfamic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro group can participate in substitution reactions, modifying the activity of the compound. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-3-nitrobenzoic acid
- 4-Chloro-3-nitrobenzoyl chloride
- 4-Chloro-3-nitrobenzaldehyde
Uniqueness
(4-Chloro-3-nitrobenzoyl)sulfamic acid is unique due to the presence of both sulfamic acid and benzoyl functional groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of chloro and nitro substituents further enhances its versatility in chemical synthesis and potential biological activity.
Eigenschaften
Molekularformel |
C7H5ClN2O6S |
|---|---|
Molekulargewicht |
280.64 g/mol |
IUPAC-Name |
(4-chloro-3-nitrobenzoyl)sulfamic acid |
InChI |
InChI=1S/C7H5ClN2O6S/c8-5-2-1-4(3-6(5)10(12)13)7(11)9-17(14,15)16/h1-3H,(H,9,11)(H,14,15,16) |
InChI-Schlüssel |
WBDUCBNYZKCTBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)NS(=O)(=O)O)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline](/img/structure/B11847692.png)


![5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11847708.png)




![Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]-](/img/structure/B11847741.png)




